N-ethyl-1,3-dimethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
This compound is a derivative of thieno[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . Thieno[2,3-d]pyrimidines are known to have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a bicyclic system with a five-membered thiophene ring fused to a six-membered pyrimidine ring .Chemical Reactions Analysis
The chemical reactivity of this compound could be inferred from its functional groups. For instance, the carboxamide group might participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the polar carboxamide group might enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Evaluation
Research has led to the synthesis of novel pyrimidine derivatives, exploring their anticancer, anti-inflammatory, and antimicrobial potentials. For example, the synthesis of novel pyrazolopyrimidines derivatives showed promising anticancer and anti-5-lipoxygenase activities, indicating a structural relationship with the compound and suggesting potential areas of application in medicinal chemistry and drug design (Rahmouni et al., 2016).
Anti-inflammatory and Analgesic Agents
Another study focused on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, highlighting the therapeutic potential of pyrimidine derivatives in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Pyrimidine-5-carboxylate derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anti-inflammatory activities. These studies provide a foundation for further exploration of similar compounds in developing new antimicrobial agents (A.S.Dongarwar et al., 2011).
Advanced Materials
Research into the synthesis and properties of tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidines (5-Deazalumazines) and their bis-compounds for potential use in advanced materials highlights the versatility of pyrimidine derivatives in various scientific applications. These studies suggest applications in materials science, particularly in the development of novel polymers and materials with unique properties (Nagamatsu et al., 1984).
Nonlinear Optical Properties
Exploration of thiopyrimidine derivatives for their electronic, linear, and nonlinear optical properties indicates the potential of pyrimidine-based compounds in optoelectronics and photonics. The study provides insights into the design of materials with enhanced nonlinear optical properties for applications in laser technology and optical computing (Hussain et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-ethyl-1,3-dimethyl-N-(2-methylphenyl)-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-5-21(13-9-7-6-8-11(13)2)16(23)14-10-12-15(22)19(3)18(24)20(4)17(12)25-14/h6-10H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIBNVDZRAWWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC3=C(S2)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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